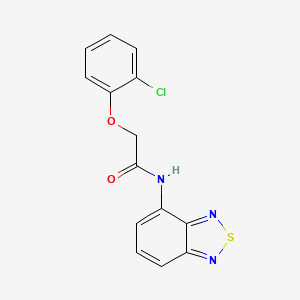![molecular formula C15H20N4O5S B12180959 N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B12180959.png)
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a compound that has garnered interest due to its potential biological activities. It is characterized by a complex structure that includes a pyrazole ring, a tetrahydrothiophene sulfone, and an oxazole moiety. This compound has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .
準備方法
The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the tetrahydrothiophene sulfone and the oxazole moiety. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of each part of the molecule. Industrial production methods would likely involve optimization of these steps to maximize yield and purity .
化学反応の分析
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrothiophene moiety can lead to the formation of sulfoxides or sulfones .
科学的研究の応用
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has been studied for its potential applications in various fields. In chemistry, it is used as a model compound to study the reactivity of pyrazole and oxazole derivatives. In biology and medicine, it has been investigated for its potential as a GIRK channel activator, which could have implications for the treatment of conditions like epilepsy, pain, and anxiety . In industry, it could be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with GIRK channels. These channels are key effectors in GPCR signaling pathways that modulate cellular excitability. The compound acts as an activator of GIRK1/2 channels, enhancing their activity and thereby influencing the physiological processes regulated by these channels .
類似化合物との比較
Compared to other GIRK channel activators, N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to its specific structural features, such as the combination of a pyrazole ring, a tetrahydrothiophene sulfone, and an oxazole moiety. Similar compounds include other pyrazole and oxazole derivatives, but the presence of the tetrahydrothiophene sulfone is a distinguishing factor .
特性
分子式 |
C15H20N4O5S |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C15H20N4O5S/c1-10-7-13(19(17-10)11-5-6-25(21,22)9-11)16-14(20)4-3-12-8-15(23-2)18-24-12/h7-8,11H,3-6,9H2,1-2H3,(H,16,20) |
InChIキー |
VRHRIHGERFCQCB-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)NC(=O)CCC2=CC(=NO2)OC)C3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(1-methyl-1H-indol-3-yl)propanamide](/img/structure/B12180882.png)
![(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hex-4-enamide](/img/structure/B12180883.png)

![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(propan-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12180889.png)
![N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}-beta-alanine](/img/structure/B12180896.png)
![N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B12180897.png)
![N-(3-chloro-4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12180902.png)
methanone](/img/structure/B12180909.png)

![2-methoxy-N-(4-{[(pentan-3-yl)carbamoyl]methoxy}phenyl)benzamide](/img/structure/B12180919.png)

![1-(3-Chloro-4-methoxyphenyl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B12180928.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12180938.png)
